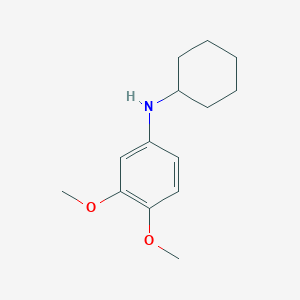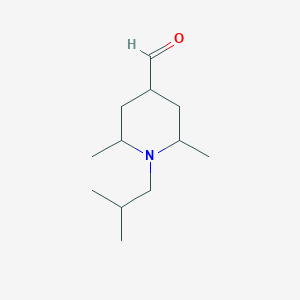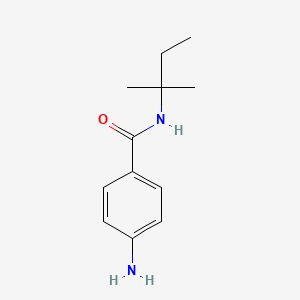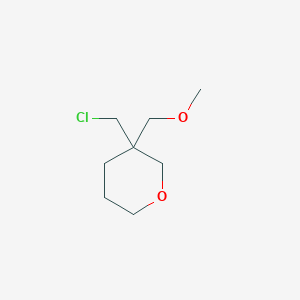
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 This compound features a unique structure that includes an amino group, a methyloxolane ring, and a prop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Methyloxolane Ring: The initial step involves the formation of the methyloxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
Introduction of the Amino Group: The amino group is introduced via an amination reaction. This can be done by reacting the methyloxolane intermediate with an amine under appropriate conditions.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction. This step typically requires a base catalyst and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Oxidation Products: Ketones or oxides.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and the prop-2-en-1-one moiety play crucial roles in its activity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one: Unique due to its specific structure and functional groups.
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-amine: Similar structure but with an additional amine group.
Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h3,6H,1,4-5,9H2,2H3 |
InChI 键 |
YWXOHNBUASYTTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCC1N)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


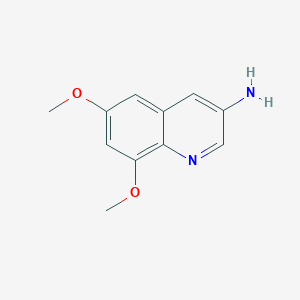
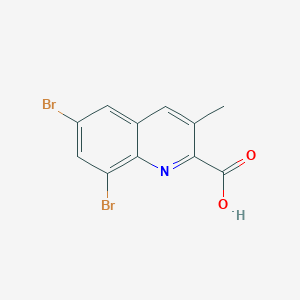
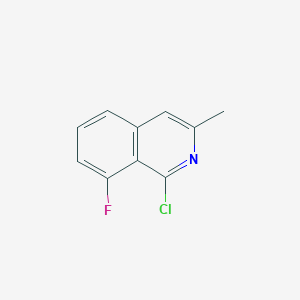
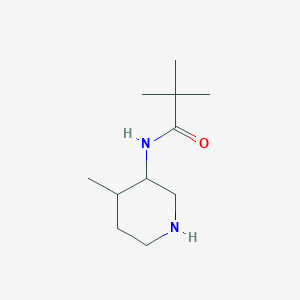
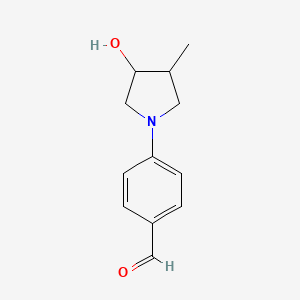


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13194298.png)
